molecular formula C11H14ClNO3 B13574374 Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

Cat. No.: B13574374
M. Wt: 243.68 g/mol
InChI Key: POYAPQOXBUGYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate (CAS 500772-98-5) is a fine chemical intermediate of significant interest in scientific research and development, particularly in the pharmaceutical sector. With the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both an amino group and an ester functional group attached to a substituted phenyl ring, makes it a valuable precursor in organic and medicinal chemistry. Researchers utilize this compound in the exploration and creation of novel active pharmaceutical ingredients (APIs) and other biologically active compounds. The specific steric and electronic properties conferred by the 3-chloro and 4-methoxy substituents on the phenyl ring are key to its utility in structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H14ClNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3

InChI Key

POYAPQOXBUGYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Cl)N

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling Method

Step 1: Diazotization of 3-Chloro-4-methoxyaniline

  • Reagents: p-Anisidine (4-methoxyaniline), hydrochloric acid (HCl), sodium nitrite (NaNO₂)
  • Conditions:
    • Dissolve p-anisidine in aqueous HCl at 0–5°C
    • Add sodium nitrite solution dropwise, maintaining temperature below 5°C to generate the diazonium salt
    • Reaction duration: approximately 30 minutes to 1 hour

Step 2: Coupling with Ethyl 2-chloro-3-oxobutyrate

  • Reagents: Ethyl 2-chloro-3-oxobutyrate, sodium acetate (as base)
  • Conditions:
    • Add the diazonium salt solution to a cold solution of ethyl 2-chloro-3-oxobutyrate in water or ethanol at -5°C to 0°C
    • Stir for 1–2 hours to facilitate azo coupling, forming the hydrazone derivative

Step 3: Esterification and Purification

  • Purify the product via column chromatography or recrystallization from suitable solvents such as ethyl acetate and petroleum ether. The yield typically ranges from 70–90% depending on reaction conditions and purity of starting materials.

Reaction Summary Table:

Step Reagents Temperature Duration Yield (%) Notes
Diazotization p-Anisidine, HCl, NaNO₂ 0–5°C 0.5 hr ~85–90 Control pH and temperature to prevent decomposition
Coupling Ethyl 2-chloro-3-oxobutyrate, NaOAc -5°C to 0°C 1–2 hr 70–85 Maintain low temperature for selectivity

Alternative Multi-Step Synthesis

Step 1: Bromination or chlorination of the aromatic ring to introduce the chloro substituent at the 3-position, followed by methoxy substitution at the 4-position via nucleophilic aromatic substitution or directed ortho/para substitution.

Step 2: Formation of the hydrazone linkage by condensation of the amino group with appropriate aldehyde or ketone derivatives, often under reflux conditions in ethanol or acetic acid.

Step 3: Esterification of intermediates with ethanol using acid catalysis to obtain the ethyl ester.

Note: These routes are less common but may be employed for specific structural modifications or scale-up processes.

Industrial Synthesis Considerations

In large-scale manufacturing, continuous flow reactors and automation are employed to enhance yield, safety, and reproducibility. The process involves:

  • Continuous diazotization and coupling steps
  • Use of inert atmospheres to prevent oxidation
  • Optimization of reaction parameters to minimize by-products and impurities

Reaction Conditions and Optimization

Parameter Typical Range Impact References
Temperature -10°C to 5°C Prevents diazonium decomposition
pH 1–3 during diazotization Ensures diazonium stability
Reaction Time 30 min–2 hr Completeness of coupling
Solvent Water, ethanol, acetonitrile Solubility and reaction rate

Notes on Purity and Characterization

  • Spectroscopic confirmation: IR (ester C=O, N=N), NMR (aromatic and ester signals), and mass spectrometry.
  • Crystallography: Used to confirm the Z-configuration of hydrazone linkage, which influences reactivity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Diazotization & Coupling Widely used, high yield High purity, scalable Requires low temperature control
Multi-step aromatic substitution Structural flexibility Tailored derivatives Longer synthesis time, lower yields
Continuous flow synthesis Industrial scale Safety, efficiency Equipment complexity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes the molecular features of Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features References
This compound C₁₁H₁₄ClNO₃ 243.69 3-Cl, 4-OCH₃ Chlorine and methoxy groups on phenyl ring -
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 288.15 3-Br, 4-OCH₃ Bromine substitution (larger halogen)
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride C₁₁H₁₅ClFNO₃ 263.69 3-F, 4-OCH₃ Fluorine substitution; hydrochloride salt
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride C₉H₁₂Cl₂N₂O₂ 251.11 3-Cl pyridine Pyridine ring instead of benzene; hydrochloride salt
Ethyl 2-amino-4-(3-nitrophenyl)acetate C₁₄H₁₄N₂O₄ 286.27 3-NO₂ phenyl Nitro group; fused benzothienopyran system
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 4-Cl phenoxy Phenoxy group; ketone in side chain

Impact of Substituents on Properties

Halogen Substitution (Cl vs. Br vs. F)
  • Bromine (Br): The bromo analog (C₁₁H₁₄BrNO₃) exhibits increased molecular weight (288.15 g/mol) and steric bulk compared to chlorine, which may reduce solubility but improve binding affinity in hydrophobic environments .
  • Fluorine (F): The fluoro derivative (C₁₁H₁₅ClFNO₃) introduces electronegativity, enhancing polarity and metabolic stability. The hydrochloride salt form improves aqueous solubility .
Aromatic Ring Modifications
  • Pyridine vs. Benzene : Replacement of the phenyl ring with a pyridine ring (C₉H₁₂Cl₂N₂O₂) introduces a nitrogen atom, altering electronic properties and enabling hydrogen bonding. This modification is critical in medicinal chemistry for improving target selectivity .
  • Nitro Group and Fused Systems: The nitro-substituted derivative (C₁₄H₁₄N₂O₄) features a benzothienopyran system, increasing structural complexity and conjugation. Such systems are often explored for optoelectronic applications or as kinase inhibitors .
Functional Group Variations
  • Phenoxy-Ketone Hybrid (C₁₂H₁₃ClO₄): The phenoxy group and ketone in the side chain introduce distinct reactivity, such as susceptibility to nucleophilic attack or participation in Knoevenagel condensations .

Biological Activity

Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural attributes:

  • Chemical Formula : C12H14ClNO3
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 27143-07-3

The compound features an ethyl ester functional group, an amino group, and a substituted aromatic ring, which contribute to its biological activities.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of compounds with similar structures show significant antimicrobial effects against various bacterial strains. For instance, benzoxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : this compound has shown cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma). The presence of the acetic acid group enhances its cytotoxicity .
  • Anti-inflammatory Effects : Compounds with similar structural motifs often exhibit anti-inflammatory properties, which are attributed to their ability to inhibit pro-inflammatory cytokines .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, indicating that the compound may play a role in protecting neuronal cells from damage due to oxidative stress .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 70 µM against MCF-7 cells, showcasing moderate cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing :
    • In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Value
CytotoxicityMCF-7 (breast cancer)70 µM
CytotoxicityHCT-116 (colorectal)65 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cellular membranes, leading to potential disruption of cellular homeostasis.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, the introduction of the 3-chloro-4-methoxyphenyl group may utilize Ullmann coupling or nucleophilic substitution under reflux conditions with catalysts like copper(I) iodide . Ethyl ester formation often employs ethyl chloroacetate in the presence of a base (e.g., NaH) to facilitate nucleophilic attack. Key optimization parameters include temperature control (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios to minimize side products like unreacted amines or ester hydrolysis byproducts .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., chloro and methoxy groups at C3 and C4) and ester/amine functionalities. Coupling constants in ¹H NMR help distinguish ortho/para substituents .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns, critical for verifying the molecular formula (e.g., C₁₁H₁₃ClNO₃) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, often using SHELX programs for refinement .

Q. How are physical properties like solubility and melting point experimentally determined?

Solubility is assessed in solvents (e.g., ethanol, DMSO) via gravimetric analysis, while melting points are measured using differential scanning calorimetry (DSC) or capillary methods. For instance, analogs like methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate exhibit solubility >50 mg/mL in DMSO and melt at 145–150°C .

Q. What are the primary chemical reactions involving the ester and amino groups?

  • Ester Hydrolysis : Acidic or basic hydrolysis yields the carboxylic acid derivative, useful for further functionalization (e.g., amide coupling) .
  • Amide Formation : Reacting with acyl chlorides or activated carboxylic acids under Schotten-Baumann conditions .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound, particularly in scaling up?

Continuous flow microreactors enhance mixing and heat transfer, reducing side reactions (e.g., over-hydrolysis). Catalytic systems like Pd/C for reductive amination or enzyme-mediated esterification (e.g., lipases) improve selectivity. For example, flow reactors achieve >85% yield in esterification steps compared to 60–70% in batch processes .

Q. What strategies resolve contradictions in spectroscopic data during structure validation?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or hydrogen bonding. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistency. For crystallographic ambiguities, high-resolution data (e.g., synchrotron X-ray) and Hirshfeld surface analysis clarify intermolecular interactions .

Q. How does stereochemistry at the chiral amino center influence biological activity?

Enantiomers may exhibit divergent binding affinities. For instance, (R)- and (S)-methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate show varying IC₅₀ values against enzymes like COX-2. Chiral HPLC (e.g., using Chiralpak AD-H columns) separates enantiomers, while molecular docking (AutoDock Vina) predicts binding modes .

Q. What mechanistic insights explain its interaction with biological targets?

The compound’s chloro and methoxy groups enhance hydrophobic interactions with enzyme active sites. For example, in COX-2 inhibition, the methoxy group forms hydrogen bonds with Arg120, while the chloro group occupies a hydrophobic pocket. Kinetic assays (e.g., fluorescence quenching) and isothermal titration calorimetry (ITC) quantify binding constants (Kd ≈ 2–5 µM) .

Q. How do substituent variations (e.g., bromo vs. chloro) impact reactivity and bioactivity?

Bromo analogs (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) exhibit slower reaction kinetics in SNAr due to lower electronegativity but higher lipophilicity, enhancing membrane permeability. In cytotoxicity assays, bromo derivatives show 20–30% higher activity against MCF-7 cells compared to chloro variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.